(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

Catalog No.
S3450079
CAS No.
87694-52-8
M.F
C12H24N2O4
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

CAS Number

87694-52-8

Product Name

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m0/s1

InChI Key

RRBFCGUIFHFYQK-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a synthetic organic compound notable for its structural features, which include a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, a methoxy group, and a dimethylbutanamide side chain. This compound is part of a class of molecules that are often utilized in medicinal chemistry for their potential therapeutic applications. The presence of the Boc group allows for the selective protection of the amine during synthetic transformations, making it a valuable intermediate in organic synthesis.

Peptide Synthesis

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a valuable building block in peptide synthesis, particularly for the incorporation of the L-valine amino acid residue. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, allowing for selective modification and chain elongation during peptide assembly. The methoxy and methyl groups attached to the nitrogen atom enhance the solubility and stability of the compound, making it a versatile reagent in various peptide synthesis strategies [].

Here are some examples of its use in peptide synthesis:

  • Solid-phase peptide synthesis (SPPS): (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide can be coupled to a growing peptide chain on solid support using various coupling reagents, ultimately leading to the desired peptide sequence [].
  • Boc strategy: This strategy utilizes Boc-protected amino acids like (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, which are selectively deprotected and then coupled in a stepwise manner to build the peptide chain [].

Chemical Biology

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide finds applications in chemical biology research due to its ability to modify and probe biological processes. The compound can serve as a substrate for enzymes involved in peptide methylation or hydrolysis, allowing researchers to study their activity and function []. Additionally, the molecule can be conjugated to other biomolecules, such as proteins or nanoparticles, to create targeted probes for various biological targets [].

Typical of amides and protected amines:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid, releasing the free amine.
  • Alkylation: The free amine can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Coupling Reactions: The compound can be coupled with other amino acids or peptides to form larger biomolecules.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Research indicates that compounds similar to (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide exhibit various biological activities, including:

  • Antioxidant Properties: Some derivatives have shown potential in scavenging free radicals and inhibiting lipid peroxidation, which is important for preventing cellular damage.
  • Cytotoxicity: Studies have demonstrated that certain structural analogs can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Pharmacological Effects: The compound's structure may influence its interaction with biological targets such as enzymes and receptors, leading to diverse pharmacological effects.

The synthesis of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide typically involves several key steps:

  • Protection of Amine: The amino group is protected using a Boc anhydride in a suitable solvent.
  • Formation of the Amide Bond: The protected amine is reacted with an appropriate carboxylic acid derivative to form the amide.
  • Introduction of Methoxy Group: A methoxy group can be introduced via methylation of the nitrogen atom or through other alkylation methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient construction of the compound while maintaining its integrity for further applications.

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or cancer.
  • Bioconjugation: The compound can be used in bioconjugation strategies to link drugs with targeting moieties or imaging agents.
  • Research Tool: Its unique structure makes it a valuable tool for studying structure-activity relationships in drug design.

Studies on the interactions of (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide with biological macromolecules are essential for understanding its pharmacological profile. Techniques such as molecular docking and surface plasmon resonance can be employed to evaluate binding affinities and mechanisms of action against specific targets like enzymes or receptors.

Several compounds share structural similarities with (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-methylbutanoic acidContains an amino group and methyl groupsUsed as a building block in peptide synthesis
N,N-DimethylglycineSimilar dimethyl structureExhibits different biological activities
Boc-L-alanineSimilar Boc protectionCommonly used in peptide synthesis

These compounds highlight the diversity within this class of molecules while showcasing (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide's unique combination of functional groups that may influence its specific biological activity and applications.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

Dates

Modify: 2023-08-19

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